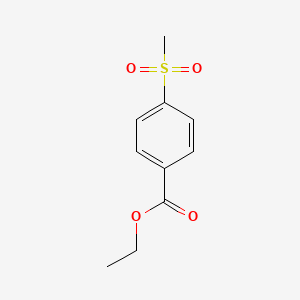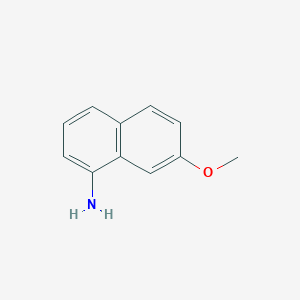
2-(4-Méthylphényl)acétophénone
Vue d'ensemble
Description
2-(4-Methylphenyl)acetophenone is an organic compound that falls under the category of acetophenones . It is also known as 1-Phenyl-2-(p-tolyl)ethanone .
Synthesis Analysis
2-(4-Methylphenyl)acetophenone can be synthesized by the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . Acetophenone, a related compound, has been utilized in the synthesis of many heterocyclic compounds .Chemical Reactions Analysis
Acetophenone, a related compound, has been used in various organic reactions, including (pseudo)-two-, three-, and four-component reactions . It has been utilized in the synthesis of many heterocyclic compounds .Applications De Recherche Scientifique
Propriétés biologiques et allélochimiques
L'acétophénone, une simple cétone, a des missions polyvalentes spéciales dans les sciences de la vie . C'est un métabolite impliqué dans de multiples interactions avec divers micro-organismes . Les propriétés biologiques et allélochimiques de l'acétophénone et de ses analogues simples substitués, tels que la 2-(4-méthylphényl)acétophénone, présentent un intérêt significatif .
Production industrielle et applications
La production industrielle de l'acétophénone et ses applications impliquent diverses méthodes . Par exemple, la this compound peut être produite en utilisant Ac2O ou MeCOCl/AlCl3 .
Réaction de α-bromation dans l'enseignement expérimental
La réaction de α-bromation des composés carbonylés, tels que la this compound, est un sujet important dans le domaine de la chimie organique . Cette réaction a été utilisée dans des expériences de chimie organique de premier cycle .
Synthèse de la 4-chloro-α-bromo-acétophénone
La 4-chloro-α-bromo-acétophénone peut être synthétisée à 90℃ en utilisant la 4-chloroacétophénone comme substrat et l'acide acétique comme solvant . La bromation de divers dérivés de l'acétophénone a été étudiée .
Préparation de la 4′-méthyl-2′-[ (p -tolylsulfonyl)oxy]acétophénone
La 2′-hydroxy-4′-méthylacétophénone peut être utilisée dans la préparation de la 4′-méthyl-2′-[ (p -tolylsulfonyl)oxy]acétophénone . Ce composé peut être synthétisé par le réarrangement de Fries de l'acétate de m-tolyle en présence de tétrachlorure de zirconium .
Réduction asymétrique verte des dérivés de l'acétophénone
Des blocs de construction chiraux pour la synthèse de médicaments ont été préparés en utilisant deux approches vertes . La levure Saccharomyces cerevisiae a été utilisée comme biocatalyseur et des solvants eutectiques profonds naturels (NADES) ont été utilisés comme solvants alternatifs .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as acetophenone have been shown to interact with enzymes like r-specific alcohol dehydrogenase .
Mode of Action
It’s known that ketones, such as 2-(4-methylphenyl)acetophenone, can react with nucleophiles like nitrogen in a process that forms oximes . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Similar compounds like acetophenone are involved in the synthesis of useful resins and fragrances . They can also undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that similar compounds like acetophenone can increase the photosensitizing activities of certain drugs .
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFDKCJCDVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287457 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2430-99-1 | |
| Record name | 2430-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

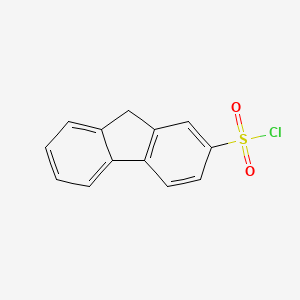
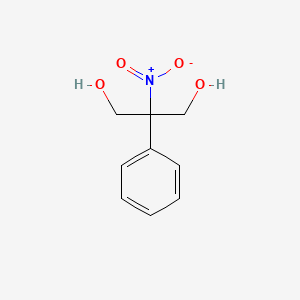
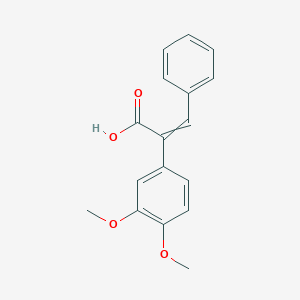
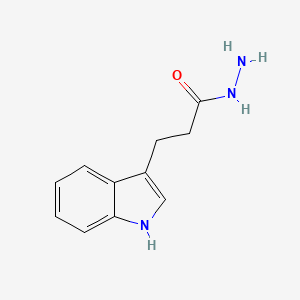


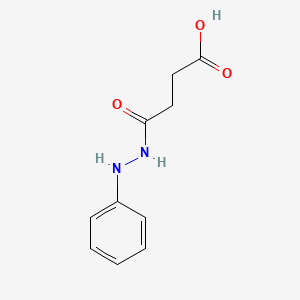
![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)



